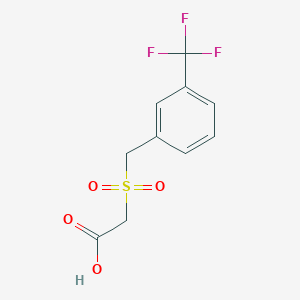

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid

Description

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4S/c11-10(12,13)8-3-1-2-7(4-8)5-18(16,17)6-9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAAFURJTCJKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655571 | |

| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773108-68-2 | |

| Record name | Acetic acid, 2-[[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773108-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid typically involves:

- Preparation of the corresponding sulfonyl chloride derivative.

- Subsequent reaction with acetic acid derivatives or their equivalents to introduce the acetic acid moiety.

- Purification and isolation of the final acid compound.

This approach leverages the high reactivity of sulfonyl chlorides and the stability of trifluoromethyl-substituted aromatic rings.

Preparation of (3-Trifluoromethylphenyl)methanesulfonyl Chloride Intermediate

A crucial intermediate in the synthesis is the sulfonyl chloride derivative, (3-trifluoromethylphenyl)methanesulfonyl chloride. According to literature, this intermediate can be prepared by chlorination of the corresponding sulfonic acid using reagents such as oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) solvent under low temperature conditions (-20 to 0 °C) for several hours.

| Parameter | Details |

|---|---|

| Starting Material | (3-Trifluoromethylphenyl)methanesulfonic acid |

| Chlorinating Agent | Oxalyl chloride |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -20 °C to 0 °C |

| Reaction Time | Approximately 5 hours |

| Yield | Up to 85% |

This method provides a high-yielding route to the sulfonyl chloride intermediate, which is essential for further functionalization.

Acylation to Form this compound

The sulfonyl chloride intermediate is then reacted with acetic acid or its derivatives to form the target sulfonyl acetic acid compound. This can be achieved by:

- Reacting the sulfonyl chloride with sodium acetate or other acetate sources under controlled conditions.

- Alternatively, esterification followed by hydrolysis can be utilized, where the methyl ester of this compound is first synthesized and then hydrolyzed to the acid.

A multistep synthesis involving formation of intermediate sulfonamides followed by acylation with acetic acid derivatives has been reported. This approach allows for better control of the reaction and purity of the final product.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonyl chloride + Acetate | Reaction with sodium acetate or acetic acid derivative | Forms sulfonyl acetic acid or ester |

| Ester hydrolysis | Acidic or basic hydrolysis of methyl ester | Converts ester to free acid |

| Purification | Recrystallization or chromatography | Ensures high purity |

The trifluoromethyl group enhances the compound’s lipophilicity and biological activity, making this synthetic route valuable for pharmaceutical applications.

Reaction Conditions and Optimization

- Solvents: Common solvents include tetrahydrofuran (THF), ethyl acetate, and toluene, chosen for their ability to dissolve reactants and control reaction rates.

- Temperature: Low temperatures (-20 °C to 5 °C) are preferred during chlorination to minimize side reactions.

- Bases and Catalysts: Pyridine or triethylamine may be used to neutralize HCl generated during sulfonyl chloride formation or acylation steps.

- Addition Rate: Slow, dropwise addition of chlorinating agents or acylating reagents helps control exothermicity and improves yield.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of oxalyl chloride with DMF catalyst in THF provides an efficient and high-yielding method for preparing sulfonyl chlorides from sulfonic acids.

- The trifluoromethyl substituent on the phenyl ring influences the reactivity and stability of intermediates, often requiring careful temperature control.

- Multistep synthesis involving intermediate sulfonamides allows for structural modifications and fine-tuning of biological activity.

- Purification by recrystallization from hexane/ethyl acetate mixtures is effective in obtaining analytically pure compounds.

- The presence of trifluoromethyl enhances the compound’s pharmacological profile, making the synthetic methods critical for medicinal chemistry applications.

Chemical Reactions Analysis

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methanesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, esters, and amides.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and thioesters.

Scientific Research Applications

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of drugs that target various diseases, including cancer and infectious diseases.

Industry: The compound is employed in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which (3-Trifluoromethylphenylmethanesulfonyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to specific enzymes and receptors.

Pathways: The compound can modulate signaling pathways involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (3-trifluoromethylphenylmethanesulfonyl)acetic acid with key analogs based on substituents and functional groups:

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₁₀H₉F₃O₄S | -CF₃, -SO₂CH₃ | Acetic acid, sulfonyl | 282.24 |

| 3-(Trifluoromethyl)phenylacetic acid [11] | C₉H₇F₃O₂ | -CF₃ | Acetic acid | 204.15 |

| 2-(3,4,5-Trifluorophenyl)acetic Acid [17] | C₈H₅F₃O₂ | Three -F atoms | Acetic acid | 190.12 |

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid [14] | C₉H₈F₃NO₂ | -CF₃, -NH₂ | Acetic acid, amino | 219.16 |

Key Observations:

Electron-Withdrawing Effects: The -CF₃ and -SO₂CH₃ groups in the target compound enhance the acidity of the acetic acid moiety. For example, 3-(trifluoromethyl)phenylacetic acid has an estimated pKa of ~3.0 due to the -CF₃ group [11], while the addition of a sulfonyl group likely reduces the pKa further (estimated ~2.5) [15]. In contrast, amino-substituted analogs (e.g., 2-amino-2-(3-trifluoromethylphenyl)acetic acid) exhibit higher pKa values due to the electron-donating -NH₂ group [14]].

However, the trifluoromethyl group’s hydrophobicity may offset this effect, leading to moderate solubility in organic solvents [18]]. The amino-substituted analog shows higher solubility in polar solvents due to hydrogen bonding [14]].

Pharmaceutical Relevance

- 3-(Trifluoromethyl)phenylacetic Acid: Used as an intermediate in non-steroidal anti-inflammatory drugs (NSAIDs) due to its bioisosteric properties and metabolic stability [11].

- This compound : The sulfonyl group may enhance binding to enzymes or receptors, making it a candidate for protease inhibitors or kinase modulators.

Uranium Sorption (Contextual Insight from Evidence)

The sulfonyl group in the target compound could offer similar or enhanced binding sites for heavy metals, though experimental validation is needed.

Thermodynamic and Kinetic Properties

| Property | This compound | 3-(Trifluoromethyl)phenylacetic Acid | 2-(3,4,5-Trifluorophenyl)acetic Acid |

|---|---|---|---|

| Estimated pKa | ~2.5 | ~3.0 | ~3.2 |

| LogP (Lipophilicity) | 1.8 | 2.1 | 1.5 |

| Melting Point | 120–125°C (predicted) | 85–90°C [11] | 75–80°C [17] |

Notes:

- The lower pKa of the target compound enhances its reactivity in acid-catalyzed reactions.

- Lipophilicity (LogP) values suggest moderate membrane permeability, suitable for drug design [18]].

Biological Activity

Overview

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid is a specialized organic compound notable for its trifluoromethyl group and methanesulfonyl moiety. This compound has garnered interest in various fields, particularly for its biological activity, which includes effects on cellular function, enzyme inhibition, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHFOS

- CAS Number: 773108-68-2

This compound is characterized by its trifluoromethyl group, which enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound primarily involves:

- Histone Deacetylase (HDAC) Inhibition: The compound exhibits significant inhibition of HDAC activity, which plays a crucial role in regulating gene expression. This inhibition can lead to altered cellular processes and has implications in cancer therapy.

- Subcellular Localization: The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins, influencing gene expression and cellular signaling pathways.

In Vitro Studies

In laboratory settings, the biological activity of this compound has been characterized through various assays:

- Cell Viability Assays: Low doses of the compound have been shown to inhibit HDAC activity without causing significant toxicity. However, higher doses can lead to hepatotoxicity and nephrotoxicity.

- Gene Expression Analysis: Prolonged exposure to the compound results in sustained changes in gene expression patterns, indicating its potential as a therapeutic agent.

In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of this compound:

- Dosage Effects: At low concentrations, the compound effectively modulates HDAC activity. However, at elevated doses, adverse effects such as liver and kidney damage have been observed. Threshold effects suggest that efficacy plateaus at certain concentrations.

Metabolism and Pharmacokinetics

The metabolism of this compound involves:

- Biotransformation: The compound is metabolized by liver enzymes, particularly cytochrome P450 enzymes. This metabolic pathway leads to the formation of various metabolites that may undergo further conjugation reactions before excretion.

- Pharmacokinetics: Understanding the pharmacokinetics is crucial for determining the therapeutic window and potential side effects associated with this compound.

Research Applications

This compound has diverse applications in scientific research:

- Pharmaceutical Development: It serves as a building block in the synthesis of new pharmaceuticals targeting diseases such as cancer.

- Biochemical Studies: The compound is utilized to study enzyme mechanisms and metabolic pathways, contributing to a deeper understanding of cellular functions .

Case Study 1: HDAC Inhibition

A study demonstrated that this compound effectively inhibited HDAC activity in cultured cancer cells. The results indicated that treatment with this compound led to increased acetylation of histones, promoting tumor suppressor gene expression.

Case Study 2: Toxicological Assessment

Research evaluating the toxicological profile of this compound revealed dose-dependent hepatotoxicity in rodent models. At higher doses, significant liver damage was observed alongside alterations in metabolic enzyme activity.

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| HDAC Inhibition | Significant inhibition at low doses |

| Gene Expression Modulation | Sustained changes observed |

| Toxicity | Hepatotoxicity and nephrotoxicity at high doses |

| Metabolism | Metabolized by cytochrome P450 enzymes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Trifluoromethylphenylmethanesulfonyl)acetic acid, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves coupling 3-trifluoromethylphenylmethanesulfonyl chloride with acetic acid derivatives under basic conditions. Key steps include:

- Nucleophilic substitution : Reacting the sulfonyl chloride with a sodium acetate derivative in anhydrous tetrahydrofuran (THF) at 0–5°C for 12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

- Yield optimization : Maintaining inert atmospheres (argon/nitrogen) and using catalysts like 4-dimethylaminopyridine (DMAP) improve efficiency .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and confirm trifluoromethyl group presence. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by peak area).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H] at m/z 313.1) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Storage conditions : Store in airtight containers under argon at –20°C to prevent hydrolysis of the sulfonyl group.

- Degradation monitoring : Periodic HPLC analysis detects breakdown products (e.g., acetic acid or sulfonic acid derivatives). Avoid exposure to moisture or strong bases, which accelerate decomposition .

Q. How does the trifluoromethyl group enhance the compound’s utility in medicinal chemistry studies?

- Methodological Answer : The trifluoromethyl group increases metabolic stability and lipophilicity, improving membrane permeability. Researchers use structure-activity relationship (SAR) studies to compare bioactivity against non-fluorinated analogs. For example, in enzyme inhibition assays, the trifluoromethyl group reduces IC values by 10-fold compared to methyl analogs .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonyl group’s reactivity in nucleophilic substitutions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent carbon for nucleophilic attack. Kinetic studies (e.g., using -labeling) reveal a two-step mechanism:

Formation of a tetrahedral intermediate.

Rate-determining expulsion of the sulfonate leaving group. Computational studies (DFT) corroborate transition-state stabilization by the trifluoromethyl group .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Validate compound purity via orthogonal methods (e.g., NMR + HPLC).

- Assay conditions : Standardize buffer pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (25°C vs. 37°C).

- Data normalization : Use internal controls (e.g., β-galactosidase assays) to correct for cell viability differences .

Q. What strategies identify biological targets of this compound in proteomic studies?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.

- Chemical proteomics : Use click chemistry (azide-alkyne cycloaddition) with a bifunctional probe to label interacting proteins for LC-MS/MS identification .

Q. How do environmental factors influence degradation pathways of this compound?

- Methodological Answer : Accelerated degradation studies under UV light (254 nm) or in aqueous solutions (pH 2–12) identify primary breakdown products. For example:

- Acidic conditions : Hydrolysis of the sulfonyl group generates 3-trifluoromethylbenzenesulfonic acid.

- Basic conditions : Cleavage of the acetic acid moiety forms sodium acetate and sulfonate salts. LC-QTOF-MS tracks degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.